molecular formula C10H5Cl3O2S B1340599 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride CAS No. 34576-80-2

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Cat. No. B1340599
Key on ui cas rn: 34576-80-2
M. Wt: 295.6 g/mol
InChI Key: RYIXVDARTFRZDX-UHFFFAOYSA-N
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Patent
US04931459

Procedure details

Chlorine (24 g) is bubbled into a stirred suspension of 3-chloro-6-methoxy-benzo[b]thiophene-2-carbonyl chloride (9.2 g, 35 mmoles) in chloroform (200 mls) over a period of 30 minutes. After an additional 45 minutes of stirring at room temperature the mixture is stripped of volatiles under reduced pressure. The residue is recrystallized from tetrahydrofuran (100 mls) to afford the pure product (6.6 g): mp=174°-175° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]1[C:5]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:6]=2[S:7][C:8]=1[C:9]([Cl:11])=[O:10]>C(Cl)(Cl)Cl>[Cl:3][C:4]1[C:5]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([Cl:1])[C:6]=2[S:7][C:8]=1[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClCl
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)Cl)C=C(C=C2)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After an additional 45 minutes of stirring at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from tetrahydrofuran (100 mls)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C2=C(SC1C(=O)Cl)C(=C(C=C2)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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